1-Desmethylobtusin

Description

Properties

IUPAC Name |

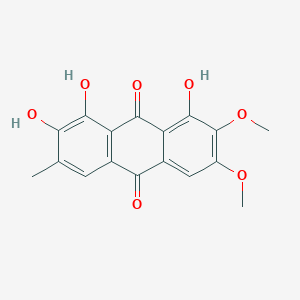

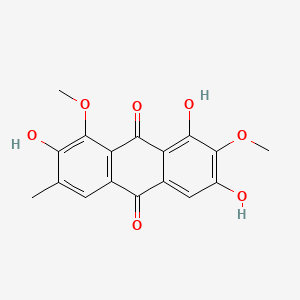

1,2,8-trihydroxy-6,7-dimethoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-6-4-7-10(15(21)12(6)18)14(20)11-8(13(7)19)5-9(23-2)17(24-3)16(11)22/h4-5,18,21-22H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLZLEGJAFDFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Desmethylobtusin (Aurantio-obtusin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 1-Desmethylobtusin, a significant bioactive compound. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Identification

This compound is an anthraquinone, a class of organic compounds characterized by a 9,10-anthracenedione core. While the name "this compound" is used, the compound is more formally and commonly known as Aurantio-obtusin . The ambiguity in the trivial name "this compound" arises from the numbering of the anthraquinone scaffold and the position of the demethylation relative to its parent compound, obtusin.

The chemical structure of Obtusin is 1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione.[1] Aurantio-obtusin, and therefore this compound, is characterized by the substitution of a hydroxyl group for the methoxy group at the 3-position of obtusin.

Chemical Structure of this compound (Aurantio-obtusin):

IUPAC Name: 1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione[2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₇ | [1][2] |

| Molecular Weight | 330.29 g/mol | [2] |

| CAS Number | 67979-25-3 | [2][3] |

| PubChem CID | 155011 | [2] |

| Appearance | Powder | [4] |

| Melting Point | 265-266 °C | [3] |

| Boiling Point | 594.6 °C at 760 mmHg | [3] |

| Density | 1.51 g/cm³ | [3] |

Biological Activities and Quantitative Data

Aurantio-obtusin has been isolated from the seeds of Cassia obtusifolia and Cassia tora and is recognized for its various pharmacological effects.[5][6][7]

Table 2: Summary of Reported Biological Activities

| Activity | Assay | Results | Reference |

| Anti-inflammatory | Lipopolysaccharide (LPS)-induced RAW264.7 cells | Significantly decreased the production of NO, PGE₂, and inhibited the protein expression of COX-2, TNF-α, and IL-6. | [7] |

| Hypotensive and Hypolipidemic | In vivo and in vitro studies | Possesses hypotensive and hypolipidemic effects. | [4] |

| Aldose Reductase Inhibition | In vitro rat lens aldose reductase (RLAR) inhibition assay | Inhibits RLAR, suggesting potential for diabetic complication management. | [3] |

| Aryl Hydrocarbon Receptor (AhR) Activation | In vitro assay | Activates AhR in a concentration-dependent manner. | [3] |

| Larvicidal Activity | Assay against Aedes gambiae mosquitoes | Exhibits larvicidal properties. | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols related to Aurantio-obtusin.

3.1. Isolation of Aurantio-obtusin from Cassia obtusifolia Seeds

A general protocol for the isolation of anthraquinones from plant material involves the following steps. Specific details may vary between published methods.

-

Extraction: The dried and powdered seeds of Cassia obtusifolia are extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Anthraquinones are typically found in the less polar fractions.

-

Chromatography: The anthraquinone-rich fraction is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, such as a mixture of hexane and ethyl acetate, to separate the individual compounds.

-

Purification: Fractions containing Aurantio-obtusin are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

3.2. Anti-inflammatory Activity Assay in LPS-induced RAW264.7 Macrophages

This protocol outlines the investigation of the anti-inflammatory effects of Aurantio-obtusin.

-

Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Treatment: Cells are pre-treated with various concentrations of Aurantio-obtusin for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine and Enzyme Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) are quantified at both the mRNA and protein levels using techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

Signaling Pathway and Experimental Workflow Diagrams

4.1. Anti-inflammatory Signaling Pathway of Aurantio-obtusin

Aurantio-obtusin has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[7]

Caption: NF-κB signaling pathway modulation by Aurantio-obtusin.

4.2. General Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of a natural product like Aurantio-obtusin and its subsequent biological evaluation.

Caption: Workflow for natural product isolation and screening.

References

- 1. Obtusin | C18H16O7 | CID 155380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aurantioobtusin | C17H14O7 | CID 155011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Aurantio-obtusin | CAS:67979-25-3 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Unraveling the Cellular Mechanisms of 1-Desmethylobtusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Desmethylobtusin, a naturally occurring anthraquinone, has garnered significant interest within the scientific community for its potential therapeutic applications. Derived from the seeds of Cassia obtusifolia, this compound has demonstrated a range of biological activities in preclinical studies. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound at the cellular level, drawing from available scientific literature. The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.

The primary mechanisms through which this compound is understood to exert its effects include the induction of apoptosis, modulation of inflammatory pathways, and regulation of cellular metabolism via AMPK signaling. This guide will delve into the specifics of each of these pathways, presenting quantitative data and detailed experimental methodologies to facilitate a deeper understanding and replication of key findings.

I. Induction of Apoptosis

One of the hallmark mechanisms of this compound is its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic activity is a key focus of its potential as an anti-cancer agent.

Signaling Pathway

This compound-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. The process is initiated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome. The apoptosome, in turn, activates caspase-9, which subsequently activates effector caspases such as caspase-3, leading to the execution of apoptosis.

An In-Depth Technical Guide to 1-Desmethylaurantio-obtusin: Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Desmethylaurantio-obtusin, an anthraquinone of significant interest in natural product chemistry and pharmacology. While the name "1-Desmethylobtusin" is not commonly found in scientific literature, extensive research points to 1-desmethylaurantio-obtusin as the compound of interest, a derivative of the well-known aurantio-obtusin. This document details its discovery, natural origin, methods of isolation, and structural characterization. Furthermore, it explores its biological activities, particularly in the context of inflammation, and presents relevant experimental protocols and quantitative data. The guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related compounds.

Introduction: Unraveling the Identity of this compound

Initial inquiries for "this compound" yield limited direct results, suggesting a potential rarity or alternative nomenclature. However, the scientific literature provides substantial evidence for the existence of demethylated derivatives of anthraquinones isolated from the seeds of Cassia tora L. (also known as Senna tora). The most prominent and well-characterized of these is 1-desmethylaurantio-obtusin . Given that aurantio-obtusin is a type of obtusin, it is highly probable that "this compound" refers to this specific compound. This guide will proceed under this well-supported assumption.

1-Desmethylaurantio-obtusin belongs to the anthraquinone class of natural products, which are known for their diverse pharmacological activities.[1] Its parent compound, aurantio-obtusin, has been extensively studied for its anti-inflammatory, antihypertensive, and lipid-lowering effects.[2][3] The removal of a methyl group from the 1-position of aurantio-obtusin can significantly alter its physicochemical properties and biological activity, making it a molecule of considerable interest for drug discovery and development.

Discovery and Natural Origin

Initial Identification

The discovery of 1-desmethylaurantio-obtusin is intrinsically linked to the phytochemical investigation of Cassia tora seeds, a plant used in traditional medicine, particularly in Asian countries.[4] A pivotal study successfully isolated and purified five anthraquinones from Cassia tora L., including aurantio-obtusin, chryso-obtusin, obtusin, 1-desmethylchryso-obtusin , and 1-desmethylaurantio-obtusin .[5][6] This work provided the first definitive identification and characterization of this compound from a natural source.

Natural Source

The primary natural source of 1-desmethylaurantio-obtusin is the seeds of Cassia tora L., a member of the Fabaceae family.[5][7] This plant is a common weed found in tropical regions and has a long history of use in traditional medicine for various ailments.[1] The seeds are particularly rich in anthraquinones, which are responsible for many of their therapeutic properties.[4]

Physicochemical Properties and Structure

The chemical structure of 1-desmethylaurantio-obtusin is derived from its parent compound, aurantio-obtusin (1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione). The "1-desmethyl" prefix indicates the substitution of the methoxy group at the C-1 position with a hydroxyl group.

IUPAC Name: 1,3,7,8-tetrahydroxy-2-methoxy-6-methylanthracene-9,10-dione

Molecular Formula: C16H12O8

Molecular Weight: 332.26 g/mol

While detailed physicochemical data for 1-desmethylaurantio-obtusin is not extensively reported, it is expected to have a higher polarity than aurantio-obtusin due to the additional hydroxyl group, which may influence its solubility and pharmacokinetic properties.

Experimental Protocols

Isolation and Purification of 1-Desmethylaurantio-obtusin from Cassia tora Seeds

The following protocol is based on the successful method described by Zhu et al. (2008) for the preparative isolation of anthraquinones from Cassia tora.[6]

4.1.1. Extraction

-

Sample Preparation: Air-dried and powdered seeds of Cassia tora are used as the starting material.

-

Solvent Extraction: The powdered seeds are extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction to obtain a crude extract.[8]

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components based on their polarity. The anthraquinones, including 1-desmethylaurantio-obtusin, are typically enriched in the ethyl acetate fraction.

4.1.2. Chromatographic Separation

-

High-Speed Counter-Current Chromatography (HSCCC): The ethyl acetate fraction is subjected to preparative HSCCC. A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water (11:9:10:10, v/v/v/v), is employed. The separation is optimized by adjusting the flow rate of the mobile phase.[6]

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): Fractions from HSCCC containing a mixture of chryso-obtusin and 1-desmethylaurantio-obtusin are further purified using reversed-phase semi-preparative HPLC.[6] A C18 column is typically used with a mobile phase gradient of acetonitrile and water.[9]

4.1.3. Purity Analysis The purity of the isolated 1-desmethylaurantio-obtusin is determined by analytical HPLC. A purity of over 98% is achievable with this method.[6]

Workflow for Natural Product Isolation

Caption: General workflow for the isolation and purification of 1-Desmethylaurantio-obtusin.

Structural Characterization

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:[6]

-

UV-Vis Spectroscopy: To determine the characteristic absorption maxima of the anthraquinone chromophore.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. A study on the metabolism of aurantio-obtusin in rats detected a demethylated metabolite (M36) with a quasimolecular ion at m/z 315.05042 in negative ion mode, which corresponds to the deprotonated molecule of 1-desmethylaurantio-obtusin.[10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed chemical structure, including the position of the hydroxyl and methoxy groups.

Biological Activity and Mechanism of Action

While specific biological activity data for 1-desmethylaurantio-obtusin is limited, the well-documented activities of its parent compound, aurantio-obtusin, provide a strong basis for predicting its potential therapeutic effects.

Anti-Inflammatory Activity

Aurantio-obtusin has demonstrated significant anti-inflammatory properties.[13][14] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism underlying the anti-inflammatory effects of aurantio-obtusin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][15][16] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[17]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18][19]

Aurantio-obtusin has been shown to inhibit this pathway by suppressing the phosphorylation of IκBα and IKK, thereby preventing NF-κB nuclear translocation.[13] It is highly probable that 1-desmethylaurantio-obtusin shares this mechanism of action, potentially with altered potency.

NF-κB Signaling Pathway

Caption: The inhibitory effect of Aurantio-obtusin and likely 1-Desmethylaurantio-obtusin on the NF-κB signaling pathway.

Quantitative Data

| Compound | Parameter | Value | Assay/Method | Reference |

| 1-Desmethylaurantio-obtusin | Yield from Crude Extract | 24.6 mg from 300 mg | Semi-preparative HPLC | [6] |

| Purity | 98.7% | HPLC | [6] | |

| Aurantio-obtusin | IC50 (NO production) | 71.7 µM | Griess Assay (LPS-stimulated MH-S cells) | (Not directly cited, but indicative of parent compound activity) |

| IC50 (PGE2 production) | Not Reported | ELISA (LPS-stimulated RAW264.7 cells) | (Activity reported, but IC50 not specified) |

Conclusion and Future Directions

1-Desmethylaurantio-obtusin is a naturally occurring anthraquinone with significant potential for further investigation. Its discovery and isolation from Cassia tora have been established, and its structural relationship to the biologically active aurantio-obtusin suggests that it may possess similar or even enhanced pharmacological properties. The primary mechanism of action is likely the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the biological activities of purified 1-desmethylaurantio-obtusin, including its anti-inflammatory, antioxidant, and antiproliferative effects, with determination of IC50 values.

-

Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of 1-desmethylaurantio-obtusin to assess its drug-like potential.

-

Comparative Studies: Direct comparison of the biological activity of 1-desmethylaurantio-obtusin with its parent compound, aurantio-obtusin, to understand the structure-activity relationship.

-

Synthetic Approaches: Development of efficient synthetic or semi-synthetic routes to produce 1-desmethylaurantio-obtusin and its analogs to facilitate further research and development.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on further exploration of this promising natural product. The detailed information on its origin, isolation, and predicted biological activity will be invaluable for designing future studies and unlocking its full therapeutic potential.

References

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]

- 3. scite.ai [scite.ai]

- 4. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijirset.com [ijirset.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Identification of Metabolites of Aurantio-Obtusin in Rats Using Ultra-High-Performance Liquid Chromatography-Q-Exactive Orbitrap Mass Spectrometry with Parallel Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Metabolites of Aurantio-Obtusin in Rats Using Ultra-High-Performance Liquid Chromatography-Q-Exactive Orbitrap Mass Spectrometry with Parallel Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. doaj.org [doaj.org]

- 15. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 16. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting the NF-κB signaling pathway in chronic tendon disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 1-Desmethylobtusin: A Technical Guide for Researchers

For Immediate Release – This technical whitepaper provides a comprehensive overview of 1-Desmethylobtusin, an anthraquinone of significant interest to researchers in drug development and the natural products sector. This document offers a detailed examination of its chemical properties, including its CAS number and molecular weight, alongside available experimental data and insights into its biological significance.

Core Chemical Identifiers

This compound, a naturally occurring anthraquinone primarily isolated from the seeds of Cassia obtusifolia, possesses a distinct chemical profile. Through meticulous analysis of spectroscopic data from scientific literature, the compound has been identified, providing clarity on its fundamental properties.

| Property | Value | Source |

| Chemical Name | 2-hydroxy-1,7,8-trimethoxy-3-methylanthracene-9,10-dione | Inferred from Spectroscopic Data |

| CAS Number | 132716-01-1 | |

| Molecular Formula | C₁₈H₁₆O₆ | |

| Molecular Weight | 328.32 g/mol |

Experimental Data & Protocols

The structural elucidation of this compound has been achieved through various analytical techniques. While specific experimental protocols are often proprietary to the conducting research labs, a generalizable workflow for the isolation and characterization of this compound can be outlined.

Isolation and Purification Workflow

The isolation of this compound from its natural source, Cassia obtusifolia seeds, typically involves a multi-step process designed to separate it from a complex mixture of other anthraquinones and plant metabolites.

Unveiling the Bioactive Potential of 1-Desmethylobtusin: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activities of 1-Desmethylobtusin is not currently available in the public domain. This technical guide provides a comprehensive overview of the known biological activities of structurally related anthraquinones, primarily aurantio-obtusin and obtusifolin, isolated from Cassia species. This information serves as a predictive framework for the potential therapeutic applications of this compound, pending further experimental validation.

Introduction

This compound is an anthraquinone derivative, a class of organic compounds widely recognized for their diverse pharmacological properties.[1][2][3] Anthraquinones are abundant in nature, particularly in plants of the Cassia genus, and have been extensively studied for their anti-inflammatory, hepatoprotective, anticancer, and antimicrobial effects.[4][5][6] This guide synthesizes the existing knowledge on the biological activities of compounds structurally similar to this compound to inform future research and drug discovery efforts.

Anti-Inflammatory Activity

The anti-inflammatory properties of anthraquinones related to this compound have been well-documented, with aurantio-obtusin being a key focus of investigation.[7][8]

Quantitative Data

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Aurantio-obtusin | Nitric Oxide (NO) Production Inhibition | LPS-treated MH-S (alveolar macrophages) | 71.7 µM | [9] |

| Aurantio-obtusin | Inhibition of IL-6 Production | LPS-induced RAW264.7 macrophages | Significant at 25 µM and 50 µM | [7] |

| Aurantio-obtusin | Inhibition of TNF-α Production | LPS-induced RAW264.7 macrophages | Significant at 25 µM | [7] |

| Obtusifolin | Inhibition of Mmp3, Mmp13, and Cox2 expression | IL-1β-induced chondrocytes | Dose-dependent decrease | [10] |

Experimental Protocols

2.2.1. Nitric Oxide (NO) Production Assay in Macrophages

The inhibitory effect of aurantio-obtusin on nitric oxide (NO) production is a key indicator of its anti-inflammatory potential. This is typically assessed using the Griess assay in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7 or MH-S.

-

Cell Culture and Treatment: Macrophages are cultured in a suitable medium and seeded in 96-well plates. The cells are then pre-treated with varying concentrations of the test compound (e.g., aurantio-obtusin) for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Griess Assay: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured. This is achieved by mixing the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The formation of a purple azo dye is quantified by measuring the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined from a dose-response curve.[7]

2.2.2. Cytokine Production Measurement (ELISA)

The effect of related anthraquinones on the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is commonly measured by Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Stimulation: Similar to the NO assay, macrophages are pre-treated with the test compound and then stimulated with LPS.

-

ELISA Procedure: After incubation, the cell culture supernatant is collected. Commercially available ELISA kits for TNF-α and IL-6 are used to quantify the cytokine concentrations. The assay involves capturing the cytokine of interest on an antibody-coated plate, followed by the addition of a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color, measured by a microplate reader, is proportional to the concentration of the cytokine.

-

Data Analysis: The concentrations of TNF-α and IL-6 in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of the compound.[7]

Signaling Pathways

The anti-inflammatory effects of aurantio-obtusin are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][7]

Hepatoprotective Activity

Several studies have highlighted the potential of aurantio-obtusin and other related anthraquinones in protecting the liver from damage.[11][12]

Quantitative Data

Due to the nature of in vivo studies, quantitative data is often presented as percentage reductions in elevated liver enzymes or changes in histological scores rather than IC50 values.

Experimental Protocols

3.2.1. In Vivo Models of Liver Injury

Hepatoprotective effects are typically evaluated in animal models where liver damage is induced by a hepatotoxin such as carbon tetrachloride (CCl4) or acetaminophen.

-

Animal Model: Rodents (rats or mice) are commonly used. Liver injury is induced by intraperitoneal injection or oral administration of the toxin.

-

Treatment: The test compound (e.g., aurantio-obtusin) is administered orally or via injection for a specified period before or after the toxin administration. A positive control group, often treated with a known hepatoprotective agent like silymarin, is included.

-

Assessment of Liver Function: At the end of the experiment, blood samples are collected to measure the levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Elevated levels of these enzymes in the blood are indicative of liver damage.

-

Histopathological Analysis: Liver tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to examine the extent of cellular damage, necrosis, and inflammation under a microscope.

Signaling Pathways

Recent research suggests that the hepatotoxicity of some anthraquinones may be linked to the activation of the NLRP3 inflammasome signaling pathway.[12] Conversely, the hepatoprotective effects of other related compounds may involve the modulation of this and other inflammatory pathways.

Enzyme Inhibition

Obtusifolin, another anthraquinone closely related to this compound, has been shown to inhibit the activity of several cytochrome P450 (CYP450) enzymes.[13]

Quantitative Data

| Compound | Enzyme | Inhibition Type | IC50 Value (µM) | Ki Value (µM) | Reference |

| Obtusifolin | CYP3A4 | Non-competitive | 17.1 ± 0.25 | 8.82 | [13] |

| Obtusifolin | CYP2C9 | Competitive | 10.8 ± 0.13 | 5.54 | [13] |

| Obtusifolin | CYP2E1 | Competitive | 15.5 ± 0.16 | 7.79 | [13] |

Experimental Protocols

4.2.1. In Vitro CYP450 Inhibition Assay

The inhibitory potential of a compound on specific CYP450 enzymes is assessed using human liver microsomes (HLMs), which are rich in these enzymes.

-

Incubation: A reaction mixture is prepared containing HLMs, a specific substrate for the CYP450 isoform being tested, and a NADPH-generating system (as CYP450 enzymes require NADPH for their activity). The test compound (e.g., obtusifolin) is added at various concentrations.

-

Metabolite Quantification: The reaction is incubated at 37°C and then stopped. The amount of metabolite produced from the substrate is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (without inhibitor). The IC50 value is determined from the dose-response curve. Further kinetic studies are performed by varying both substrate and inhibitor concentrations to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).[13]

Conclusion and Future Directions

The available evidence on anthraquinones structurally related to this compound, particularly aurantio-obtusin and obtusifolin, strongly suggests that this compound is likely to possess significant anti-inflammatory, hepatoprotective, and enzyme-inhibiting properties. The well-defined mechanisms of action for these related compounds, involving key signaling pathways such as NF-κB and MAPK, provide a solid foundation for initiating targeted research on this compound.

Future investigations should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable rigorous biological testing.

-

In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to directly assess the anti-inflammatory and hepatoprotective activities of this compound and to determine its efficacy and safety profile.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Comparative Studies: Performing head-to-head comparisons of the biological activities of this compound with its parent compound, obtusin, and other related anthraquinones to understand the structure-activity relationships.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]

- 4. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - ProQuest [proquest.com]

- 9. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aurantio-obtusin induces hepatotoxicity through activation of NLRP3 inflammasome signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro inhibitory effect of obtusofolin on the activity of CYP3A4, 2C9, and 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of Putative Histone Demethylase Inhibitors: A Case Study Approach for 1-Desmethylobtusin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific data for "1-Desmethylobtusin" as a histone demethylase inhibitor. The following guide is a comprehensive, generalized framework for the characterization of a novel histone demethylase inhibitor, using this compound as a hypothetical candidate. The presented data, protocols, and pathways are representative of the field and are intended to serve as a template for research and development.

Introduction to Histone Demethylase Inhibition

Histone lysine demethylases (KDMs) are critical regulators of epigenetic signaling, playing a pivotal role in gene expression, chromatin structure, and cellular differentiation.[1] The KDM4 subfamily (KDM4A-D), which are Fe(II) and α-ketoglutarate-dependent dioxygenases, have emerged as promising therapeutic targets in oncology due to their frequent overexpression and association with cancer progression.[1][2] Natural products, particularly those with metal-chelating properties, are a significant source of novel KDM inhibitors.[3][4]

This guide outlines a systematic approach to characterize a novel, putative KDM inhibitor, exemplified by the hypothetical compound this compound. Obtusin is a known anthraquinone, and this class of compounds has been explored for activity against other epigenetic targets like histone deacetylases (HDACs).[5][6] "this compound" is presumed to be a derivative of obtusin.

Hypothetical Structure of this compound:

Based on the structure of Obtusin, this compound would be an anthraquinone derivative where one of the methoxy groups is replaced by a hydroxyl group.

Quantitative Data for Histone Demethylase Inhibitors

A crucial step in characterizing a novel inhibitor is to determine its potency and selectivity against a panel of histone demethylases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table presents IC50 values for several known KDM4 inhibitors to serve as a benchmark.

| Compound | KDM4A (nM) | KDM4B (nM) | KDM4C (nM) | KDM4D (nM) | KDM5B (nM) | Reference |

| Hypothetical this compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |

| JIB-04 | 290 - 1100 | 290 - 1100 | 290 - 1100 | 290 - 1100 | 230 | [2] |

| QC6352 | 104 | 56 | 35 | 104 | 750 | [2] |

| EPZ020809 | - | - | 31 (Ki) | - | - | [2] |

Experimental Protocols

Detailed methodologies are essential for the validation and characterization of a novel inhibitor. Below are representative protocols for key experiments.

In Vitro Histone Demethylase Inhibition Assay (AlphaLISA)

This assay is a common method to determine the IC50 of an inhibitor against a purified histone demethylase.[1]

Principle: The assay measures the demethylation of a biotinylated histone peptide substrate. The product (demethylated peptide) is recognized by a specific antibody conjugated to an acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. In the presence of the demethylated product, the donor and acceptor beads are brought into proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.

Materials:

-

Recombinant human KDM4A (or other KDMs)

-

Biotinylated H3K9me3 peptide substrate

-

AlphaLISA anti-demethylated peptide antibody-acceptor beads

-

Streptavidin-donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

Cofactors: Fe(II)SO4, α-ketoglutarate, Ascorbic acid

-

Test compound (this compound)

-

384-well microplate

-

Plate reader capable of AlphaLISA detection

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the assay buffer, cofactors, and the test compound at various concentrations.

-

Add the recombinant KDM4A enzyme to each well, except for the negative control wells.

-

Add the biotinylated H3K9me3 peptide substrate to all wells to initiate the enzymatic reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the AlphaLISA acceptor beads.

-

Add the streptavidin-donor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Histone Methylation Assay (In-Cell Western)

This assay determines the ability of an inhibitor to modulate histone methylation levels within a cellular context.

Principle: Cells are treated with the inhibitor, and then fixed and permeabilized. The levels of a specific histone methylation mark (e.g., H3K9me3) and a loading control (e.g., total Histone H3) are detected using specific primary antibodies and fluorescently labeled secondary antibodies. The fluorescence intensity is quantified using an imaging system.

Materials:

-

Human cancer cell line (e.g., HeLa or a relevant cancer line)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

96-well microplate

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-H3K9me3 and anti-Histone H3

-

Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

-

Imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24-48 hours).

-

Wash the cells with PBS and fix them with the fixation solution.

-

Wash the cells and permeabilize them with the permeabilization buffer.

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary antibodies (anti-H3K9me3 and anti-Histone H3) overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells and allow the plate to dry.

-

Scan the plate using an imaging system.

-

Quantify the fluorescence intensity for both channels. Normalize the H3K9me3 signal to the total Histone H3 signal.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Signaling Pathways and Mechanisms

Experimental Workflow

Logical Relationships in a Cancer Context

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting N-Methyl-lysine Histone Demethylase KDM4 in Cancer: Natural Products Inhibitors as a Driving Force for Epigenetic Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Obtusin | C18H16O7 | CID 155380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Four New Anthraquinones with Histone Deacetylase Inhibitory Activity from Ventilago denticulata Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Desmethylobtusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 1-Desmethylobtusin is not currently available in the public domain. This document extrapolates potential therapeutic targets based on the known biological activities of its parent compound, obtusin, and related anthraquinone derivatives. All information regarding this compound should be considered hypothetical until validated by dedicated research.

Introduction

This compound, a derivative of the natural anthraquinone obtusin, represents a novel investigational compound. While its specific pharmacological profile is yet to be elucidated, the extensive research on obtusin and its analogs, such as aurantio-obtusin, provides a strong foundation for predicting its potential therapeutic applications and mechanisms of action. This guide synthesizes the available preclinical data on related compounds to illuminate the most probable therapeutic targets of this compound, focusing on inflammatory and oxidative stress-related pathways. Furthermore, we explore the possibility of Lysine-specific demethylase 1 (LSD1) as a speculative target, given the growing interest in natural products as epigenetic modulators.

Core Therapeutic Area: Anti-inflammatory and Cytoprotective Effects

The primary therapeutic potential of obtusin and its derivatives lies in their potent anti-inflammatory and antioxidant activities. These effects are attributed to the modulation of key signaling pathways that are central to the pathogenesis of numerous chronic diseases.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In pathological states, its constitutive activation leads to the overexpression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Mechanism of Action: Aurantio-obtusin has been demonstrated to inhibit the activation of the NF-κB pathway.[1] It is hypothesized that this compound may act by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.[1]

Experimental Evidence: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, aurantio-obtusin significantly suppressed the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation.[1] This was accompanied by a dose-dependent decrease in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, the nuclear translocation of the p65 subunit of NF-κB was effectively reduced.[2]

Data Summary:

| Compound | Cell Line | Stimulant | Measured Endpoint | Result | Reference |

| Aurantio-obtusin | RAW264.7 | LPS | NO Production | Significant decrease | [1] |

| Aurantio-obtusin | RAW264.7 | LPS | PGE2 Production | Significant decrease | [1] |

| Aurantio-obtusin | RAW264.7 | LPS | iNOS protein expression | Dose-dependent decrease | [1] |

| Aurantio-obtusin | RAW264.7 | LPS | COX-2 protein expression | Dose-dependent decrease | [1] |

| Obtusifolin | Chondrocytes | IL-1β | p65 phosphorylation | Decreased | [2] |

Signaling Pathway Diagram:

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38, is another critical regulator of inflammation and cellular stress responses.

Mechanism of Action: Aurantio-obtusin has been shown to suppress the phosphorylation of key MAPK proteins, thereby inhibiting downstream inflammatory signaling.[3] It is plausible that this compound shares this mechanism, leading to a reduction in the production of inflammatory cytokines.

Experimental Evidence: In a mouse model of acute lung injury, aurantio-obtusin treatment ameliorated inflammatory cell infiltration and reduced the levels of pro-inflammatory cytokines by inactivating the MAPK and NF-κB signaling pathways.[3]

Signaling Pathway Diagram:

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Speculative Therapeutic Target: Lysine-specific Demethylase 1 (LSD1)

While direct evidence is lacking, the chemical scaffold of this compound, an anthraquinone, raises the possibility of its interaction with epigenetic targets such as LSD1. Natural products are a rich source of LSD1 inhibitors, and some polyphenolic compounds have shown activity against this enzyme.[4]

LSD1 Function: LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. It is overexpressed in various cancers and is involved in tumor progression and maintenance of cancer stem cells.[1][5] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and differentiation of cancer cells.

Rationale for Speculation: The planar aromatic structure of anthraquinones could potentially interact with the substrate-binding pocket of LSD1. Further investigation through computational modeling and in vitro enzymatic assays is warranted to explore this hypothesis.

Experimental Workflow for Target Validation:

References

In Vitro Primary Effects of Anthraquinones from Cassia obtusifolia: A Technical Guide Focused on Aurantio-Obtusin

This technical guide is intended for researchers, scientists, and drug development professionals interested in the in vitro pharmacological activities of anthraquinones from Cassia obtusifolia. It summarizes key quantitative data, details experimental protocols, and provides visual representations of signaling pathways and workflows.

Data Presentation: Quantitative In Vitro Effects of Aurantio-Obtusin

The following tables summarize the key quantitative findings from in vitro studies on aurantio-obtusin, focusing on its anti-inflammatory and cytotoxic effects.

Table 1: Anti-inflammatory Activity of Aurantio-Obtusin in Macrophage and Lung Epithelial Cells

| Cell Line | Parameter Measured | Treatment/Stimulant | Concentration of Aurantio-obtusin | Result | Reference |

| MH-S (alveolar macrophages) | Nitric Oxide (NO) Production | Lipopolysaccharide (LPS) | IC50 = 71.7 μM | Significant inhibition of NO production.[1] | |

| RAW264.7 (macrophages) | NO Production | LPS (0.2 μg/mL) | 6.25-50 μM | Dose-dependent decrease in NO production.[2] | |

| RAW264.7 (macrophages) | Prostaglandin E2 (PGE2) Production | LPS (0.2 μg/mL) | 6.25-50 μM | Significant decrease in PGE2 production.[2] | |

| RAW264.7 (macrophages) | Interleukin-6 (IL-6) Production | LPS (0.2 μg/mL) | 25, 50 μM | Significant suppression of IL-6 production.[3] | |

| RAW264.7 (macrophages) | Tumor Necrosis Factor-alpha (TNF-α) Production | LPS (0.2 μg/mL) | 25 μM | Significant reduction in TNF-α production.[3] | |

| A549 (lung epithelial cells) | IL-6 Production | Interleukin-1β (IL-1β) | Not specified | Inhibition of IL-6 production.[1] |

Table 2: Effects of Aurantio-Obtusin on Pro-inflammatory Gene Expression in LPS-stimulated RAW264.7 Cells

| Gene | Concentration of Aurantio-obtusin | Percentage Inhibition | Reference |

| iNOS | 50 μM | 92.02% | [2][3][4] |

| COX-2 | 50 μM | 76.95% | [2][3][4] |

| IL-6 | 50 μM | 56.41% | [2][3][4] |

| TNF-α | 50 μM | 54.54% | [2][3][4] |

Table 3: Cytotoxic and Pro-inflammatory Effects of Aurantio-Obtusin on Human Renal Glomerular Endothelial Cells (HRGECs)

| Parameter Measured | Concentration of Aurantio-obtusin | Result | Reference |

| Cell Viability (CCK-8 assay) | 50, 100, 200 µM | Dose-dependent decrease in cell viability.[5] | |

| Lactate Dehydrogenase (LDH) Leakage | 50, 100, 200 µM | Significant dose-dependent increase in LDH leakage.[5][6] | |

| IL-6 Secretion | 50, 100, 200 µM | Significant increase, with a decrease at the highest concentration due to cytotoxicity.[5][6] | |

| TNF-α Secretion | 50, 100, 200 µM | Dose-dependent increase in TNF-α secretion.[5][6] | |

| Monocyte Chemoattractant Protein-1 (MCP-1) Secretion | 50, 100, 200 µM | Dose-dependent increase in MCP-1 secretion.[6] | |

| Transforming Growth Factor-β1 (TGF-β1) Secretion | 50, 100, 200 µM | Dose-dependent increase in TGF-β1 secretion.[6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (Murine Macrophage Cell Line): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2]

-

MH-S (Murine Alveolar Macrophage Cell Line): Maintained in RPMI-1640 medium with 10% FBS and antibiotics.

-

A549 (Human Lung Epithelial Cell Line): Grown in RPMI-1640 medium supplemented with 10% FBS.

-

HK-2 (Human Renal Proximal Tubular Epithelial Cells): Cultured in appropriate medium as per standard protocols.[7]

-

HRGECs (Human Renal Glomerular Endothelial Cells): Cultured on a microfluidic chip to mimic the glomerular microenvironment.[6]

-

-

Treatment Protocol (Anti-inflammatory Assays): Cells are typically pre-treated with various concentrations of aurantio-obtusin for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 0.2 μg/mL or 1 μg/mL) for 24 hours.[2][7]

-

Treatment Protocol (Cytotoxicity Assays on HRGECs): HRGECs cultured on a microfluidic plate are exposed to a series of concentrations of aurantio-obtusin (e.g., 50, 100, 200 µM) for 48 hours.[5]

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay (Griess Assay):

-

Collect the cell culture supernatant after treatment.

-

Mix 100 μL of supernatant with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.[2]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

The levels of Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and Transforming Growth Factor-β1 (TGF-β1) in the cell culture supernatants are quantified using commercially available ELISA kits.

-

The assay is performed according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and concentrations are determined from a standard curve.[2][6][7]

-

Gene Expression Analysis (Quantitative Real-Time PCR)

-

RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The mRNA expression levels of target genes (e.g., iNOS, COX-2, IL-6, TNF-α) and a housekeeping gene (e.g., β-actin) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[2]

Protein Expression Analysis (Western Blotting)

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., NF-κB p65, IκBα, IKKα, IKKβ, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Cell Viability Assay (MTT and CCK-8 Assays)

-

MTT Assay:

-

After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

-

CCK-8 Assay:

-

Cell Counting Kit-8 (CCK-8) solution is added to the cells after treatment.

-

After incubation, the absorbance is measured to determine the number of viable cells.[5]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram

References

- 1. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1-Desmethylobtusin: A Technical Guide to Its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Desmethylobtusin, an anthraquinone of significant interest, has demonstrated potential biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and purification, and an exploration of its potential mechanism of action. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for further investigation and potential therapeutic application of this compound.

Natural Sources

The principal natural source of this compound is the seeds of Cassia obtusifolia L., a plant also known by its synonym Cassia tora. This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine. This compound is one of several anthraquinones found within the seeds of this plant.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the isolation yield of this compound from Cassia tora seeds and its reported cytotoxic activity against various cancer cell lines.

| Parameter | Value | Source |

| Starting Material | Crude extract of Cassia tora seeds | [1] |

| Amount of Crude Extract | 300 mg | [1] |

| Yield of this compound | 24.6 mg | [1] |

| Purity | 98.7% (as determined by HPLC) | [1] |

Table 1: Isolation and Purification Yield of this compound

| Cell Line | IC50 (µg/mL) | Biological Effect | Source |

| HCT-116 (Human Colon Carcinoma) | 5.1 | Moderate Cytotoxicity | |

| A549 (Human Lung Carcinoma) | 10 | Moderate Cytotoxicity | |

| SGC7901 (Human Stomach Carcinoma) | 25.4 | Moderate Cytotoxicity |

Table 2: Cytotoxic Activity of this compound

Experimental Protocols

Isolation and Purification of this compound from Cassia tora Seeds

This protocol is based on the successful separation of anthraquinones from Cassia tora seeds using High-Speed Counter-Current Chromatography (HSCCC) followed by semi-preparative High-Performance Liquid Chromatography (HPLC)[1].

1. Preparation of Crude Extract:

-

Air-dry and pulverize the seeds of Cassia tora.

-

Extract the powdered seeds with a suitable solvent (e.g., 95% ethanol) using maceration or Soxhlet extraction.

-

Concentrate the resulting extract under reduced pressure to obtain the crude extract.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

Apparatus: A preparative HSCCC instrument.

-

Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a volume ratio of 11:9:10:10.

-

Procedure:

-

Thoroughly mix the solvent system and allow it to equilibrate and separate in a separatory funnel at room temperature.

-

Fill the HSCCC column with the upper phase (stationary phase).

-

Inject the crude extract (dissolved in a small volume of the lower phase) into the column.

-

Perform the separation by pumping the lower phase (mobile phase) at a flow rate of 1.5 mL/min.

-

After 220 minutes, increase the flow rate of the mobile phase to 2.5 mL/min to expedite the elution of more polar compounds.

-

Monitor the effluent and collect fractions based on the resulting chromatogram. This initial step will yield a partially purified fraction containing both chryso-obtusin and 1-desmethylaurantio-obtusin (this compound).

-

3. Semi-Preparative HPLC Purification:

-

Apparatus: A semi-preparative HPLC system equipped with a suitable column (e.g., reversed-phase C18).

-

Mobile Phase: A suitable gradient of solvents such as methanol and water.

-

Procedure:

-

Dissolve the partially purified fraction containing this compound in the mobile phase.

-

Inject the solution into the semi-preparative HPLC system.

-

Elute the compounds using a programmed solvent gradient.

-

Monitor the eluate with a UV detector and collect the fraction corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

4. Purity Analysis:

-

Determine the purity of the isolated this compound using analytical HPLC.

Mandatory Visualizations

Hypothetical Signaling Pathway for Anthraquinone-Induced Cytotoxicity

The cytotoxic effects of many anthraquinones are believed to be mediated through the induction of oxidative stress and the subsequent activation of downstream signaling cascades leading to apoptosis[2][3]. While the specific pathway for this compound has not been elucidated, a plausible mechanism based on related compounds is depicted below.

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the logical flow of the experimental protocol for isolating this compound.

Caption: Experimental workflow for the isolation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 1-Desmethylobtusin for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Desmethylobtusin is an anthraquinone compound isolated from the seeds of Cassia obtusifolia L.[1]. Anthraquinones derived from this plant have garnered significant interest in the scientific community due to their wide range of reported biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and presents detailed experimental protocols and potential signaling pathways based on research conducted on analogous anthraquinone compounds. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties and provides estimated values for other key parameters based on the characteristics of structurally similar anthraquinones.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₇H₁₄O₇ | [1] |

| Molecular Weight | 330.29 g/mol | [1] |

| Chemical Structure | (Structure to be inferred based on name and related compounds) | |

| Melting Point | Not Reported | Estimated to be in the range of 200-250 °C, typical for similar anthraquinones. |

| Solubility | Not Reported | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol, and sparingly soluble in water. |

| Stability | Not Reported | General stability protocols for anthraquinones suggest storage in a cool, dry, and dark place to prevent degradation. |

| UV-Vis λmax | Not Reported | Anthraquinones typically exhibit absorption maxima in the UV-Vis region between 220-280 nm and 400-500 nm. |

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Aromatic protons on the anthraquinone core are expected to appear in the downfield region (δ 7-9 ppm). Protons of the methoxy and methyl groups would appear in the upfield region (δ 3-4 ppm and δ 2-3 ppm, respectively). The specific chemical shifts and coupling constants would be crucial for definitive structure elucidation.

-

¹³C-NMR: Carbonyl carbons of the quinone system would resonate at approximately δ 180-190 ppm. Aromatic carbons would appear in the δ 110-160 ppm region.

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight.

-

Fragmentation patterns would likely involve the loss of side chains, such as methyl and methoxy groups, providing further structural information.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for similar natural products.

Isolation of this compound from Cassia obtusifolia Seeds

This protocol describes a general method for the extraction and isolation of anthraquinones from Cassia obtusifolia seeds.

Isolation Workflow for this compound

-

Extraction: Dried and powdered seeds of Cassia obtusifolia are subjected to Soxhlet extraction with methanol for 24-48 hours.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator.

-

Partitioning: The concentrated extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the anthraquinones, is collected.

-

Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of anthraquinones.

-

Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

MTT Assay Workflow

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control.

Potential Signaling Pathways

Based on studies of other anthraquinones, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity via NF-κB Pathway

Many anthraquinones have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Inhibition of NF-κB Pathway

This compound may inhibit the phosphorylation of IκBα by the IKK complex, thereby preventing the release and nuclear translocation of the NF-κB p50/p65 dimer. This would lead to a downstream reduction in the expression of pro-inflammatory genes.

Anticancer Activity via MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. Some anthraquinones have been found to modulate this pathway.

Modulation of MAPK Pathway

This compound could potentially interfere with the MAPK signaling cascade at various points, such as by inhibiting the activity of Raf or MEK kinases. This would block the downstream activation of ERK, leading to decreased cell proliferation and survival in cancer cells.

Disclaimer: The information provided in this technical guide for this compound is based on the limited available scientific literature and data from analogous compounds. Further experimental validation is required to confirm the specific physicochemical properties, biological activities, and mechanisms of action of this compound. This document is intended for research purposes only.

References

Methodological & Application

Application Note and Protocol: Solubilization of 1-Desmethylobtusin for Cell Culture Applications

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution of 1-Desmethylobtusin for use in in-vitro cell culture experiments. The following procedures are based on established methodologies for handling hydrophobic compounds in biological assays.

Introduction

This compound is a compound of interest for various biological studies. Proper solubilization is critical for obtaining accurate and reproducible results in cell-based assays. Due to its presumed hydrophobic nature, direct dissolution in aqueous culture media is often challenging, leading to precipitation and inaccurate dosing. This protocol outlines a standard procedure using Dimethyl Sulfoxide (DMSO) as a primary solvent to create a concentrated stock solution, which can then be diluted to working concentrations in cell culture media.

Materials and Reagents

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for the cell line.

-

Sterile conical tubes for dilutions

Quantitative Data Summary

For novel or poorly characterized compounds like this compound, initial solubility testing is recommended. The following table provides a template for recording solubility data in common solvents. Researchers should perform small-scale solubility tests to determine the optimal solvent and maximum stock concentration.

| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |

| DMSO | 25 | User-determined | e.g., Clear solution, slight precipitation |

| Ethanol | 25 | User-determined | e.g., Clear solution, insoluble |

| PBS (pH 7.4) | 25 | User-determined | e.g., Insoluble, suspension formed |

Note: The solubility of many organic compounds is significantly higher in DMSO compared to aqueous solutions.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is required for this calculation and should be obtained from the supplier's documentation.

4.1. Calculation of Mass for Stock Solution

To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

Example: Assuming a molecular weight of 300 g/mol and a desired volume of 1 mL (0.001 L): Mass (mg) = 10 * 300 * 0.001 = 3 mg

4.2. Step-by-Step Procedure

-

Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the desired volume of sterile, cell culture grade DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If precipitation persists, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.

-

Once fully dissolved, the stock solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

Experimental Protocol: Dilution of Stock Solution for Cell Culture

It is crucial to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.5% (v/v) is generally recommended, with ≤ 0.1% being ideal for sensitive cell lines.[1]

5.1. Serial Dilution in DMSO (Optional)

For creating a dose-response curve, it is best practice to perform serial dilutions of the high-concentration stock in pure DMSO before diluting into the culture medium.[1] This ensures that the final DMSO concentration is consistent across all treatment groups.

5.2. Dilution into Cell Culture Medium

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform a multi-step dilution. First, create an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of complete cell culture medium.

-

Add the intermediate dilution to the final culture volume to achieve the desired working concentration. It is critical to add the compound solution to the media with vigorous mixing to prevent precipitation.[1]

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.[1]

Example: To achieve a final concentration of 10 µM in 10 mL of medium from a 10 mM stock:

-

The dilution factor is 1000x.

-

The volume of stock to add is 10 mL / 1000 = 10 µL.

-

The final DMSO concentration will be 10 µL / 10 mL = 0.1%.

Visual Representations

Workflow for Preparing this compound Stock Solution

Caption: Workflow for this compound stock solution preparation.

Dilution Protocol for Cell Culture Experiments

Caption: Dilution workflow for cell culture application.

Troubleshooting

-

Precipitation upon dilution: If the compound precipitates when added to the culture medium, try a lower working concentration or a multi-step dilution with vigorous mixing at each step. Adding the compound to medium containing serum may improve solubility for some compounds.[2]

-

Cell Toxicity: If toxicity is observed in the vehicle control group, the final DMSO concentration may be too high for the specific cell line. Reduce the final DMSO concentration by preparing a more concentrated stock solution or by using a lower working concentration of the compound.

Conclusion

This protocol provides a generalized framework for the dissolution and application of this compound in cell culture. Researchers should perform initial solubility and toxicity tests to optimize the protocol for their specific cell line and experimental conditions. Consistent and careful preparation of stock and working solutions is paramount for generating reliable and reproducible data.

References

Application Notes and Protocols for the Analytical Detection of 1-Desmethylobtusin

For Researchers, Scientists, and Drug Development Professionals

Introduction